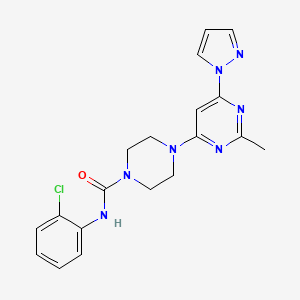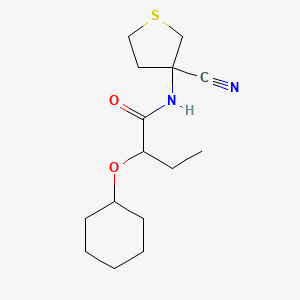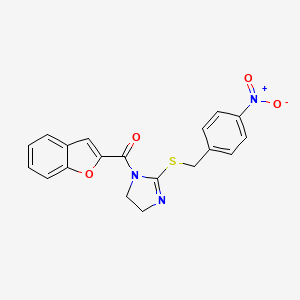![molecular formula C7H9NaO4 B2549991 Natrium;1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-carboxylat CAS No. 2418650-27-6](/img/structure/B2549991.png)
Natrium;1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a rigid and compact framework that can be functionalized in multiple ways.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of rigid bicyclic structures on biological systems.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals.
Wirkmechanismus
Target of Action
Bicyclo[2.1.1]hexanes are often used as building blocks in medicinal chemistry . They are known to interact with various biological targets, depending on their specific substitutions and functional groups .
Mode of Action
The interaction of bicyclo[2.1.1]hexanes with their targets can lead to various biochemical changes. For instance, they can influence the folding structure of oligomers .
Biochemical Pathways
Bicyclo[2.1.1]hexanes can affect various biochemical pathways. The specific pathways influenced would depend on the exact nature and structure of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of bicyclo[2.1.1]hexanes would depend on their specific chemical structure. Factors such as solubility, stability, and molecular size can influence their bioavailability .
Result of Action
The molecular and cellular effects of bicyclo[2.1.1]hexanes can vary widely, depending on their specific structure and the biological targets they interact with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of bicyclo[2.1.1]hexanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves the use of photochemistry. One efficient and modular approach is based on [2+2] cycloaddition reactions. This method allows for the creation of new building blocks that can be further derivatized through various transformations . The reaction conditions often involve the use of light sources to initiate the cycloaddition process, followed by subsequent functionalization steps to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the photochemical reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and light intensity, ensuring consistent product quality. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure provides a stable platform for these reactions, allowing for selective functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce various substituents at specific positions on the bicyclic framework.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane:
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core structure and can be functionalized in various ways to create new chemical entities.
Uniqueness
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its specific functional groups and the stability of its bicyclic structure. The presence of both hydroxymethyl and carboxylate groups provides unique reactivity and binding properties, making it a versatile compound for various applications. Its ability to undergo selective chemical reactions and its potential for functionalization further enhance its uniqueness compared to other similar compounds .
Eigenschaften
IUPAC Name |
sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.Na/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h8H,1-4H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKGQGJIFAWCDT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide](/img/structure/B2549909.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2549910.png)
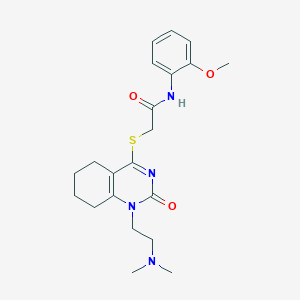
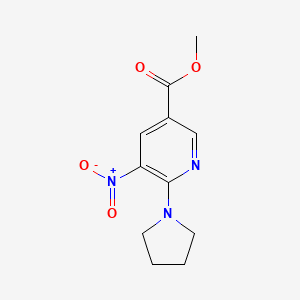
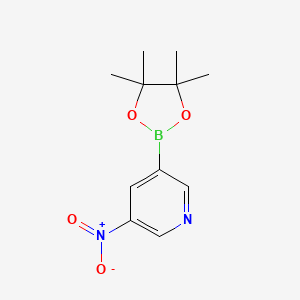
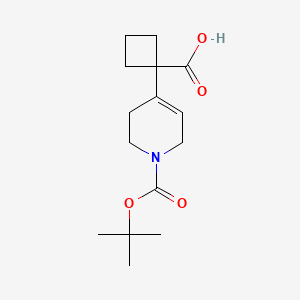
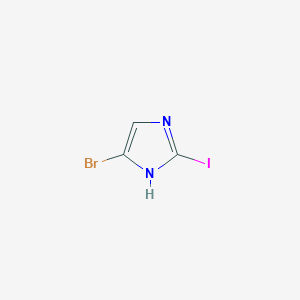
![4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)


